molecular formula C15H23ClN4O3 B2680286 N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-cyclopentylacetamide CAS No. 873208-58-3

N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-cyclopentylacetamide

Cat. No. B2680286
CAS RN: 873208-58-3
M. Wt: 342.82
InChI Key: UTOBCOBTKRGBKQ-UHFFFAOYSA-N
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Description

N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-cyclopentylacetamide is a useful research compound. Its molecular formula is C15H23ClN4O3 and its molecular weight is 342.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Antitumor Agents

Compounds structurally related to N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-cyclopentylacetamide have been synthesized for their potential antitumor activities. For instance, derivatives of pyrimidinones and oxazinones fused with thiophene rings have shown significant antimicrobial and antifungal activities, comparable to known drugs like streptomycin and fusidic acid, suggesting their potential as antitumor agents as well (Hossan et al., 2012).

Antimicrobial and Antifungal Applications

The synthesis of new pyrimidinone and oxazinone derivatives, using starting materials like 2-chloro-6-ethoxy-4-acetylpyridine, has been explored for their antimicrobial properties. These compounds, through their innovative synthetic routes, have shown promising antibacterial and antifungal activities, suggesting the potential for similar compounds to be used in developing new antimicrobial agents (A. Hossan et al., 2012).

Application in Ribonucleotide Reductase Inhibition

Acyclonucleoside hydroxamic acids, structurally related to the compound , have been synthesized as potential inhibitors of ribonucleotide reductase, a key enzyme in DNA synthesis. These compounds, through their inhibition of ribonucleotide reductase, demonstrate potential antitumor properties, indicating a possible research pathway for N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-cyclopentylacetamide (Farr et al., 1989).

Central Nervous System Depressant Activity

Research into 2-chloromethyl 3-N-substituted arylthieno (2,3-d)pyrimidin-4-ones and their derivatives has indicated marked sedative actions. This suggests that compounds with a related structure could potentially be explored for their effects on the central nervous system, providing a foundation for the development of new CNS depressants (Manjunath et al., 1997).

properties

IUPAC Name

N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN4O3/c1-2-3-8-19-13(17)12(14(22)18-15(19)23)20(11(21)9-16)10-6-4-5-7-10/h10H,2-9,17H2,1H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOBCOBTKRGBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=O)NC1=O)N(C2CCCC2)C(=O)CCl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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